benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride
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Overview
Description
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride typically involves the reaction of N-benzyl-N-methylamine with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions . The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar benzimidazole structure.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-19(12-14-8-4-3-5-9-14)13-17-18-15-10-6-7-11-16(15)20(17)2;/h3-11H,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWUJYCWTZCAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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